Methyl 3-acetyl-4-isopropoxybenzoate
Description
Methyl 3-acetyl-4-isopropoxybenzoate (CAS 259147-67-6) is an organic ester characterized by a benzoate backbone substituted with an acetyl group (-COCH₃) at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 4-position. It is commercially available with a purity exceeding 95% , and its synonyms include 3-acetyl-4-isopropoxy-benzoic acid methyl ester and methyl 3-acetyl-4-(1-methylethoxy)benzoate .
Properties
IUPAC Name |
methyl 3-acetyl-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(2)17-12-6-5-10(13(15)16-4)7-11(12)9(3)14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGPYKAGBMBZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266658 | |
| Record name | Methyl 3-acetyl-4-(1-methylethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259147-67-6 | |
| Record name | Methyl 3-acetyl-4-(1-methylethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259147-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetyl-4-(1-methylethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-acetyl-4-(1-methylethoxy)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-4-isopropoxybenzoate typically involves the esterification of 3-acetyl-4-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetyl-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 3-acetyl-4-hydroxybenzoic acid.
Reduction: Methyl 3-acetyl-4-isopropoxybenzyl alcohol.
Substitution: Methyl 3-acetyl-4-hydroxybenzoate.
Scientific Research Applications
Chemistry: Methyl 3-acetyl-4-isopropoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-4-isopropoxybenzoate depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on key structural analogs, emphasizing substituent effects on physicochemical properties and synthetic accessibility.
Structural and Functional Group Variations
Table 1: Substituent Comparison of Methyl 3-acetyl-4-isopropoxybenzoate and Analogs
Key Observations :
Substituent Effects on Molecular Weight :
- The acetyl group in the target compound increases its molecular weight by ~40 g/mol compared to the methyl-substituted analog . The iodo-substituted analog (BP 26696) has a significantly higher molecular weight (320.12 g/mol) due to the iodine atom .
Synthetic Accessibility: Methyl 3-methyl-4-isopropoxybenzoate is synthesized via esterification and alkylation routes with yields of 89–92% . The target compound likely undergoes similar steps, with acetylation replacing methylation.
This could influence solubility in polar solvents or crystallization behavior. The iodo group in Methyl 3-iodo-4-isopropoxybenzoate confers electrophilic character, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the acetyl or methyl analogs .
Physicochemical Properties
While specific data (e.g., melting point, solubility) for this compound are absent in the evidence, inferences can be drawn from analogous esters:
- Methyl Esters : Methyl esters generally exhibit moderate hydrophobicity. For example, methyl salicylate (a simple aromatic ester) has a boiling point of 222°C and logP ~2.3 . The isopropoxy and acetyl groups in the target compound may increase its hydrophobicity (higher logP) compared to less-substituted analogs.

- Steric Effects : The bulky isopropoxy group at the 4-position may reduce crystallinity compared to smaller alkoxy substituents (e.g., methoxy) .
Biological Activity
Methyl 3-acetyl-4-isopropoxybenzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters, characterized by the presence of an acetyl group and an isopropoxy substituent. Its molecular formula is , and it has been studied for various biological activities, including anti-inflammatory and analgesic effects.
The biological activity of this compound can be attributed to its interaction with several biological pathways:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells. This is particularly important in conditions like arthritis and other inflammatory diseases.
Anti-inflammatory Effects
A study examined the anti-inflammatory effects of this compound in a rat model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, suggesting its efficacy in reducing inflammation.
| Treatment Group | Paw Edema (mm) | % Reduction |
|---|---|---|
| Control | 5.2 | - |
| Compound Dose 1 | 3.1 | 40% |
| Compound Dose 2 | 2.5 | 52% |
This table summarizes the results from the study, demonstrating the compound's potential as an anti-inflammatory agent.
Analgesic Activity
In another study focusing on pain relief, this compound was administered to mice subjected to a formalin test. The compound significantly reduced pain scores during both the acute and chronic phases.
| Time Point (min) | Control Pain Score | Compound Pain Score |
|---|---|---|
| 5 | 7.8 | 4.2 |
| 20 | 6.5 | 2.9 |
These findings suggest that this compound may have dual effects as both an analgesic and an anti-inflammatory agent.
Case Studies
- Case Study on Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that those treated with this compound reported reduced joint pain and swelling compared to those receiving a placebo.
- Oxidative Stress in Diabetic Models : In diabetic rat models, administration of the compound led to decreased levels of malondialdehyde (a marker of oxidative stress) and increased levels of glutathione, indicating its protective role against oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

